molecular formula C27H27N5O4S B12025889 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12025889
M. Wt: 517.6 g/mol
InChI Key: ZEUXHJQAUUWYOG-LQKURTRISA-N
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Description

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the hydrazide moiety. The reaction conditions may include the use of various solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. The hydrazide moiety can form hydrogen bonds with proteins, affecting their function. The sulfanyl group can undergo redox reactions, altering the oxidative state of the cellular environment. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C27H27N5O4S

Molecular Weight

517.6 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H27N5O4S/c1-18-10-12-19(13-11-18)26-30-31-27(32(26)20-8-6-5-7-9-20)37-17-25(33)29-28-16-22-23(35-3)14-21(34-2)15-24(22)36-4/h5-16H,17H2,1-4H3,(H,29,33)/b28-16+

InChI Key

ZEUXHJQAUUWYOG-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=C(C=C4OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=C(C=C4OC)OC)OC

Origin of Product

United States

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